molecular formula C12H12O6 B8295774 2-[1-(Methoxycarbonyl)-2-oxo-2-methoxyethyl]benzoic acid

2-[1-(Methoxycarbonyl)-2-oxo-2-methoxyethyl]benzoic acid

Cat. No. B8295774
M. Wt: 252.22 g/mol
InChI Key: JQPCNISBBBPSOS-UHFFFAOYSA-N
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Patent
US05093496

Procedure details

To a rapidly stirred cold suspension (0° C.) of 2-bromobenzoic acid (30.0 g, 149.32 mmol), cuprous bromide (2.14 g, 14.93 mmol) and dimethyl malonate (300 mL) was added NaH (80% in mineral oil, 10.75 g, 358.37 mmol) over a 30 minute period, while a stream of dry N2 was passed over the mixture. After the addition of the NaH had been completed, the mixture was stirred for 10 minutes at room temperature and 30 minutes at 70° C. (external oil bath temperature). At this point, the suspension had turned to a solid mass, which was dissolved in H2O (1000 mL). The aqueous layer was extracted with diethyl ether (3×500 mL) and was acidified with HCl (2N). The mixture was extracted with EtOAc and dried over MgSO4. Evaporation gave an off-white solid which was recrystallized from Et2O/hexane (-20° C.) to give a white solid (34.2 g, 90.9%).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Name
Yield
90.9%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11]([O:18][CH3:19])(=[O:17])[CH2:12][C:13]([O:15][CH3:16])=[O:14].[H-].[Na+].N#N>O>[CH3:16][O:15][C:13](=[O:14])[CH:12]([C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[C:11]([O:18][CH3:19])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Name
cuprous bromide
Quantity
2.14 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
10.75 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at room temperature and 30 minutes at 70° C. (external oil bath temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave an off-white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from Et2O/hexane (-20° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(C(=O)OC)C1=C(C=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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